(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid (3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 871126-00-0
VCID: VC13334159
InChI: InChI=1S/C14H13BBrClO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3
SMILES: B(C1=CC(=CC(=C1OCC2=CC=CC=C2Cl)Br)C)(O)O
Molecular Formula: C14H13BBrClO3
Molecular Weight: 355.42 g/mol

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid

CAS No.: 871126-00-0

Cat. No.: VC13334159

Molecular Formula: C14H13BBrClO3

Molecular Weight: 355.42 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromo-2-((2-chlorobenzyl)oxy)-5-methylphenyl)boronic acid - 871126-00-0

Specification

CAS No. 871126-00-0
Molecular Formula C14H13BBrClO3
Molecular Weight 355.42 g/mol
IUPAC Name [3-bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl]boronic acid
Standard InChI InChI=1S/C14H13BBrClO3/c1-9-6-11(15(18)19)14(12(16)7-9)20-8-10-4-2-3-5-13(10)17/h2-7,18-19H,8H2,1H3
Standard InChI Key VJOGFKWLTLTDCH-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1OCC2=CC=CC=C2Cl)Br)C)(O)O
Canonical SMILES B(C1=CC(=CC(=C1OCC2=CC=CC=C2Cl)Br)C)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a phenyl ring substituted at position 3 with bromine, position 2 with a 2-chlorobenzyloxy group, and position 5 with a methyl group. The boronic acid (-B(OH)₂) group at position 1 enables covalent interactions with diols and nucleophiles. The IUPAC name is [3-bromo-2-[(2-chlorophenyl)methoxy]-5-methylphenyl]boronic acid, with the molecular formula C₁₄H₁₃BBrClO₃ and a molecular weight of 355.42 g/mol.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₃BBrClO₃PubChem
Exact Mass354.0174 g/molPubChem
LogP (Partition Coefficient)2.67BenchChem
Polar Surface Area (PSA)49.7 ŲBenchChem
SolubilityDMSO, THFVulcanChem

The 2-chlorobenzyloxy group introduces steric hindrance, while the methyl group enhances lipophilicity, influencing reactivity and bioavailability .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential functionalization:

  • Bromination: 2-hydroxy-5-methylphenylboronic acid undergoes bromination at position 3 using N-bromosuccinimide (NBS) .

  • Etherification: The hydroxyl group is protected (e.g., as a silyl ether), followed by nucleophilic substitution with 2-chlorobenzyl chloride .

  • Deprotection: Removal of the protecting group yields the final boronic acid.

Industrial methods employ continuous flow reactors to optimize yields (≥75%) and purity (>95%).

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
BrominationNBS, CCl₄, 0°C, 2h85
Etherification2-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C78
DeprotectionTBAF, THF, rt92

Challenges include minimizing protodeboronation (loss of B(OH)₂) during purification, addressed via inert atmosphere chromatography .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a coupling partner in Pd-catalyzed reactions, leveraging bromine as a leaving group. Recent advances using ligand-free Pd nanoparticles enable reactions at ambient temperatures (25°C) with short durations (2h) .

Table 3: Comparative Reactivity in Suzuki-Miyaura Reactions

Boronic Acid PartnerAryl HalideYield (%)
This compound4-Iodotoluene88
4-Bromophenylboronic acid4-Iodotoluene72
3-Chlorophenylboronic acid4-Iodotoluene65

The 2-chlorobenzyloxy group slows transmetalation due to steric effects but enhances regioselectivity in asymmetric couplings .

Biological Activity and Mechanisms

Enzyme Inhibition

The boronic acid group forms reversible covalent bonds with serine proteases. In OXA-24/40 β-lactamase inhibition, this compound exhibits a Kᵢ of 12 μM, outperforming simpler analogs (e.g., phenylboronic acid, Kᵢ = 45 μM) .

Table 4: Inhibition of Microbial Targets

Target EnzymeOrganismIC₅₀ (μM)
OXA-24/40 β-lactamaseAcinetobacter baumannii12
Leucyl-tRNA synthetaseCandida albicans5.2
Proteasome (20S)Human0.8

Antifungal and Antibacterial Effects

In vitro studies against Aspergillus niger and Staphylococcus aureus show MIC values of 32 μg/mL and 64 μg/mL, respectively . The methyl group enhances membrane permeability, while the chlorine substituent improves target affinity .

Comparison with Structural Analogs

Substituent Effects on Reactivity

  • 3-Chloro vs. 2-Chloro Benzyloxy: The 2-chloro analog exhibits 20% higher Suzuki coupling yields due to reduced steric clash .

  • Methyl vs. Methoxy: Methyl substitution increases logP by 0.8 units, enhancing blood-brain barrier penetration .

Table 5: Structure-Activity Relationships

Analog ModificationEffect on Activity
Bromine → IodineHigher cross-coupling efficiency
Methyl → TrifluoromethylImproved metabolic stability
Chlorobenzyl → FluorobenzylReduced cytotoxicity

Future Directions and Challenges

Targeted Drug Delivery

Functionalizing the boronic acid with aptamer conjugates could enable tumor-specific delivery, leveraging diol-rich cancer cell surfaces .

Material Science Innovations

Incorporating this compound into covalent organic frameworks (COFs) may yield luminescent materials for OLEDs, exploiting its planar aromatic structure .

Synthetic Challenges

Scalable synthesis remains limited by the cost of 2-chlorobenzyl chloride. Alternative routes using biocatalytic bromination are under exploration.

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